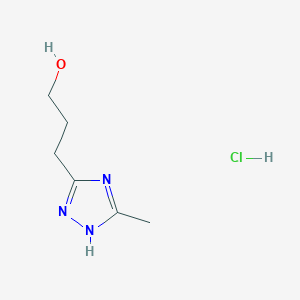

![molecular formula C10H19N3O3 B2963853 Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate CAS No. 1595604-55-9](/img/structure/B2963853.png)

Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

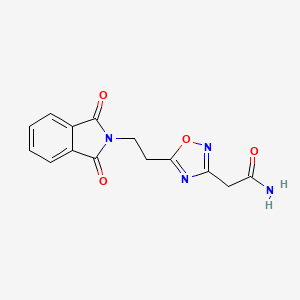

Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate is a chemical compound . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group .

Synthesis Analysis

Ethyl 4-amino-1-piperidinecarboxylate, a related compound, has been used in the synthesis of quinolin-2 (1 H )-one derivatives . It has also been used as a reactant for the synthesis of Milrinone analogs to analyze effects on intracellular calcium increase in cardiac cells .Molecular Structure Analysis

The molecular formula of Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate is C11H21N3O3 . It is a heterocyclic compound with a piperidine ring .Chemical Reactions Analysis

Ethyl 4-amino-1-piperidinecarboxylate has been used as a reactant in various chemical reactions. For instance, it has been used in the synthesis of Milrinone analogs to analyze effects on intracellular calcium increase in cardiac cells .Aplicaciones Científicas De Investigación

Analytical and Spectral Study

Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, a compound related to Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate, was used in the synthesis of a new compound with potential antimicrobial properties. The study focused on synthesizing, characterizing, and evaluating the antibacterial activities of this compound and its metal complexes against human pathogenic bacteria (Patel, 2020).

Anticancer Applications

A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This research demonstrates the potential use of Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate derivatives in developing new anticancer compounds, highlighting their efficacy in inhibiting cancer cell growth (Rehman et al., 2018).

Development of GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) is a highly potent fibrinogen receptor antagonist with a trisubstituted beta-amino acid residue. This compound shows promise for antithrombotic treatment in the acute phase due to its human platelet aggregation inhibitory activity and oral availability (Hayashi et al., 1998).

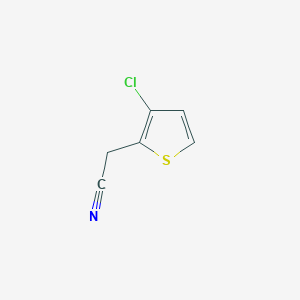

Mycobacterium tuberculosis GyrB Inhibitors

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. The promising compound from this series showed significant activity, underscoring the potential of Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate derivatives in treating tuberculosis (Jeankumar et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a messenger molecule with diverse functions throughout the body .

Mode of Action

Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate interacts with its targets, the nitric oxide synthases, to mediate the production of nitric oxide .

Biochemical Pathways

The primary biochemical pathway affected by Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate is the nitric oxide synthesis pathway . Nitric oxide plays a key role in various physiological processes, including vasodilation, immune response, and neurotransmission . The downstream effects of this pathway can be diverse, depending on the specific physiological context .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

The primary result of the action of Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate is the production of nitric oxide . In macrophages, nitric oxide mediates tumoricidal and bactericidal actions . This suggests that the compound could have potential applications in the treatment of certain types of cancer or bacterial infections .

Propiedades

IUPAC Name |

ethyl 4-(methylcarbamoylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-3-16-10(15)13-6-4-8(5-7-13)12-9(14)11-2/h8H,3-7H2,1-2H3,(H2,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHRUXGCUGTEHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate](/img/structure/B2963773.png)

![N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2963775.png)

![N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2963781.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2963786.png)

![6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963787.png)

amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2963790.png)

![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2963791.png)

![N-cyclopropyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2963792.png)